molecular formula C10H15NO3 B13582755 (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol

Cat. No.: B13582755
M. Wt: 197.23 g/mol
InChI Key: XWXNGXAJTYOQRJ-JTQLQIEISA-N
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Description

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes. The reaction conditions often involve solvents like ethanol or methanol and may require refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the nitro compound is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C). This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-dimethoxyphenyl)ethan-1-ol: Similar in structure but lacks the amino group.

    2-(3,4-dimethoxyphenyl)ethanol: Similar but with different positioning of methoxy groups.

    2-amino-1-(3,4-dimethoxyphenyl)ethanol: Similar but with different positioning of functional groups.

Uniqueness

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1

InChI Key

XWXNGXAJTYOQRJ-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CO)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)OC

Origin of Product

United States

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